Superior Enzymatic Potency Against CDC7/DBF4 Relative to XL413 and PHA-767491
Cdc7-IN-19 demonstrates a 2.3-fold higher potency for the CDC7/DBF4 kinase complex compared to the established tool compound XL413, and a 6.7-fold higher potency compared to the dual inhibitor PHA-767491. This difference in potency may allow for lower effective working concentrations in biochemical assays [1][2].
| Evidence Dimension | IC50 for CDC7/DBF4 kinase |
|---|---|
| Target Compound Data | 1.49 nM |
| Comparator Or Baseline | XL413: 3.4 nM; PHA-767491: 10 nM |
| Quantified Difference | 2.3-fold more potent than XL413; 6.7-fold more potent than PHA-767491 |
| Conditions | In vitro enzymatic inhibition assay |
Why This Matters
Higher intrinsic potency reduces the amount of compound required for target saturation in vitro, minimizing potential off-target effects related to high compound concentration and enabling more precise dose-response studies.
- [1] TargetMol. Cdc7-IN-19 (compound 1-1) Product Datasheet. Cat. No. T61223. View Source
- [2] ABMOLE. PHA-767491 Certificate of Analysis. View Source
